![molecular formula C18H19NO5 B2589295 2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one CAS No. 1351584-78-5](/img/structure/B2589295.png)

2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

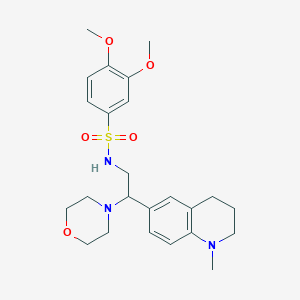

The compound “2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one” seems to be a complex organic molecule that contains a spirocyclic structure (1,5-dioxa-9-azaspiro[5.5]undecane) and a chromen-4-one unit . The spirocyclic structure is a type of cyclic compound where two rings share a single atom, and the chromen-4-one unit is a type of heterocyclic compound that is often found in various natural products.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic and chromen-4-one units. The spirocyclic structure would likely impart a three-dimensional shape to the molecule, and the chromen-4-one unit could potentially participate in various chemical reactions due to the presence of the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the carbonyl group in the chromen-4-one unit could potentially influence its reactivity and polarity .Scientific Research Applications

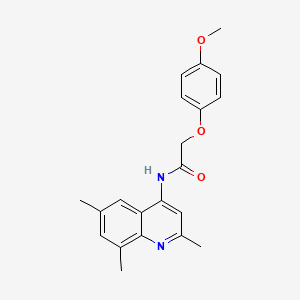

Synthesis of New Spiro[5.5]undecane Derivatives

The compound is used in the synthesis of new spiro[5.5]undecane derivatives with S and O containing heterocycles . These derivatives exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated .

Development of Potent Competitive Antagonists

The 3,9-diazaspiro[5.5]undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . This suggests potential applications in the development of drugs targeting GABAAR.

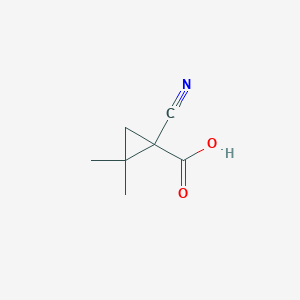

Ultrasound Irradiation in Organic Synthesis

The compound has been used in an efficient approach to diazaspiro[5.5]undecane-1,5,9-trione derivatives under ultrasound irradiation . This method is simple, convenient, and high-yielding, making it a valuable tool in organic synthesis .

Crystal Structure Studies

The compound has been used in studies investigating crystal structures . The salient feature in two crystal packings is that they both form strong intermolecular hydrogen bonding networks .

Mechanism of Action

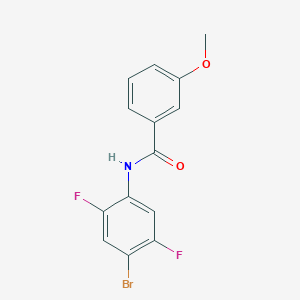

Spiro Compounds

The compound belongs to a class of organic compounds known as spiro compounds. These compounds are characterized by their unique structure, where two or more rings share a single atom . This shared atom, known as the spiro atom, is typically a quaternary carbon atom . Spiro compounds exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated .

Dioxaspiro

The compound contains a 1,5-dioxa-9-azaspiro[5.5]undecane moiety . Compounds with this moiety have been reported to show various biological activities .

properties

IUPAC Name |

2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-14-12-16(24-15-5-2-1-4-13(14)15)17(21)19-8-6-18(7-9-19)22-10-3-11-23-18/h1-2,4-5,12H,3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFWGILKMBYRTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2589212.png)

![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2589214.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2589221.png)

![(1s,3s)-Adamantan-1-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2589223.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide](/img/structure/B2589224.png)

![4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2589227.png)

![5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2589231.png)

![3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2589233.png)

![3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2589234.png)